Tetradecyl benzoate

Overview

Description

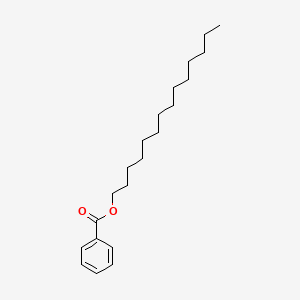

Tetradecyl benzoate is an ester compound formed from the reaction between benzoic acid and tetradecanol. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industries. This compound, in particular, is utilized in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl benzoate can be synthesized through the esterification of benzoic acid with tetradecanol. The reaction typically involves heating benzoic acid and tetradecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where benzoic acid and tetradecanol are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and tetradecanol.

Oxidation: The ester can be oxidized under strong oxidative conditions to produce benzoic acid and other oxidation products.

Reduction: Reduction of this compound can yield tetradecanol and benzoic acid derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide or potassium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Benzoic acid and tetradecanol.

Oxidation: Benzoic acid and other oxidation products.

Reduction: Tetradecanol and benzoic acid derivatives.

Scientific Research Applications

Tetradecyl benzoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential use in biological systems due to its ester linkage, which can be hydrolyzed by esterases.

Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be used to release active pharmaceutical ingredients.

Industry: Utilized in the formulation of cosmetics, personal care products, and lubricants due to its emollient properties.

Mechanism of Action

The mechanism of action of tetradecyl benzoate involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. Upon hydrolysis, this compound releases benzoic acid and tetradecanol. Benzoic acid can act as an antimicrobial agent, while tetradecanol can function as an emollient, providing moisturizing properties.

Comparison with Similar Compounds

Ethyl benzoate: An ester formed from benzoic acid and ethanol, used in flavorings and fragrances.

Methyl benzoate: An ester formed from benzoic acid and methanol, also used in flavorings and fragrances.

Butyl benzoate: An ester formed from benzoic acid and butanol, used in plasticizers and solvents.

Uniqueness of Tetradecyl Benzoate: this compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. Its long chain provides enhanced emollient properties, making it suitable for use in cosmetics and personal care products. Additionally, the long chain can influence the compound’s solubility and interaction with other molecules, making it distinct from other benzoate esters.

Biological Activity

Tetradecyl benzoate, a long-chain fatty acid ester, has garnered attention for its biological activity and potential therapeutic applications. This compound is synthesized from tetradecanol and benzoic acid, exhibiting a structure that allows it to interact with various biological systems. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic uses, supported by data tables and case studies.

This compound plays a significant role in lipid metabolism and cellular signaling. It interacts with enzymes such as lipases and esterases, which are crucial for lipid hydrolysis. This interaction influences metabolic pathways, potentially leading to various physiological effects.

| Property | Description |

|---|---|

| Molecular Formula | C21H34O2 |

| Molecular Weight | 330.49 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

This compound has demonstrated notable effects on different cell types. For instance, it enhances neurite outgrowth in neuronal cells by activating specific signaling pathways like the tyrosine kinase A receptor pathway. This suggests its potential in neuroregenerative therapies.

Case Study: Neurite Outgrowth Enhancement

In a study involving neuronal cell lines, treatment with this compound resulted in a significant increase in neurite length compared to control groups. The activation of neurotrophic signaling pathways was confirmed through Western blot analysis, indicating increased expression of growth factors.

The molecular mechanisms through which this compound exerts its effects involve binding to specific biomolecules and modulating enzymatic activities. It has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in lipid synthesis, thereby reducing lipid accumulation.

Table 2: Molecular Targets and Effects

| Target Enzyme | Effect | Reference |

|---|---|---|

| Acetyl-CoA Carboxylase | Inhibition of lipid synthesis | |

| Lipases | Enhancement of lipid hydrolysis | |

| Tyrosine Kinase A Receptor | Activation leading to neurite outgrowth |

Temporal and Dosage Effects

The biological activity of this compound varies with dosage and exposure time. In animal models, low doses have been associated with enhanced cellular functions such as improved lipid metabolism and increased neuronal growth.

Table 3: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 10 | Enhanced neurite outgrowth |

| 50 | Increased lipid metabolism |

| 100 | No significant adverse effects observed |

Transport and Distribution

This compound's transport within biological systems involves specific lipid transporters that facilitate its movement across cell membranes. This distribution is crucial for its biological activity, particularly in targeting specific cellular compartments.

Subcellular Localization

The localization of this compound within cells is vital for its function. It tends to accumulate in lipid droplets and the endoplasmic reticulum, where it can exert its effects on lipid metabolism and signaling pathways.

Therapeutic Applications

Given its biological activity, this compound shows promise in several therapeutic contexts:

- Neurodegenerative Diseases : Its ability to promote neurite outgrowth suggests potential applications in conditions like Alzheimer's disease.

- Lipid Metabolism Disorders : By modulating lipid synthesis pathways, it may offer therapeutic benefits for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tetradecyl benzoate with high purity, and how can its structural identity be rigorously validated?

- Methodological Answer : Synthesis typically involves esterification between benzoic acid and tetradecanol, using acid catalysts (e.g., H₂SO₄) under reflux. Purification via column chromatography or recrystallization is critical. Structural validation requires orthogonal techniques:

- NMR (¹H/¹³C) to confirm ester linkage and alkyl chain integrity.

- Mass spectrometry (e.g., ESI-MS) for molecular ion verification.

- Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) to assess purity, referencing retention indices from similar esters like tetradecyl octanoate .

- Experimental Design Tip : Include detailed protocols for catalyst optimization and solvent selection to minimize side products. Replicate methods from analogous ester syntheses, ensuring reproducibility .

Q. How can researchers characterize the physicochemical stability of this compound under varying environmental conditions (e.g., temperature, pH)?

- Methodological Answer : Design accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Hydrolytic stability : Expose the compound to buffered solutions (pH 3–9) and monitor ester hydrolysis via HPLC or GC.

- Light sensitivity : Conduct UV-visible spectroscopy under controlled irradiation to detect photodegradation.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer :

Meta-analysis : Systematically compare studies for variables like cell line specificity, dosage, and exposure duration.

Orthogonal assays : Validate bioactivity using multiple techniques (e.g., in vitro enzyme inhibition vs. whole-organism toxicity assays).

Control for impurities : Re-evaluate compound purity in conflicting studies, as trace contaminants (e.g., unreacted benzoic acid) may skew results.

- Case Study : Analogous conflicts in sodium benzoate trials (e.g., ammonia-lowering efficacy in hepatic encephalopathy) highlight the need for standardized protocols and rigorous blinding .

Q. What computational strategies are effective for modeling the interaction of this compound with lipid bilayers or protein targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to study partitioning into lipid membranes, focusing on the alkyl chain’s hydrophobicity.

- Docking studies : Employ software like AutoDock Vina to predict binding affinities with enzymes (e.g., esterases).

- QSAR modeling : Corrogate structural features (e.g., chain length, ester group position) with experimental bioactivity data.

- Validation : Cross-reference computational predictions with experimental membrane permeability assays (e.g., PAMPA) .

Q. How can researchers design experiments to investigate the environmental fate of this compound, including biodegradation pathways?

- Methodological Answer :

- Microcosm studies : Incubate the compound with soil/water samples under aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS.

- Isotope labeling : Use ¹⁴C-labeled this compound to trace metabolite formation.

- Microbial community analysis : Perform 16S rRNA sequencing to identify degradative microbiota.

Q. Methodological Best Practices

- Reproducibility : Document synthesis and characterization protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data in supplementary materials .

- Data Contradiction Analysis : Apply systematic frameworks (e.g., PRISMA for literature reviews) to dissect experimental variables and biases .

- Ethical Reporting : Avoid overgeneralizing findings; explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .

Properties

IUPAC Name |

tetradecyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOBYINWABKLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887542 | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70682-72-3 | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70682-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76OEO03Y04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.